molecular formula C26H21NO4 B13116024 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-ethynylphenyl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-ethynylphenyl)propanoic acid

Cat. No.: B13116024
M. Wt: 411.4 g/mol
InChI Key: LFBRVTFSDMMKFU-DEOSSOPVSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-ethynylphenyl)propanoic acid is an Fmoc-protected amino acid derivative widely used in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the α-amino functionality, enabling selective deprotection under mild basic conditions (e.g., piperidine) . The compound features a propanoic acid backbone with a meta-ethynylphenyl substituent, which introduces unique electronic and steric properties.

Properties

Molecular Formula

C26H21NO4

Molecular Weight

411.4 g/mol

IUPAC Name

(2S)-3-(3-ethynylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C26H21NO4/c1-2-17-8-7-9-18(14-17)15-24(25(28)29)27-26(30)31-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h1,3-14,23-24H,15-16H2,(H,27,30)(H,28,29)/t24-/m0/s1

InChI Key

LFBRVTFSDMMKFU-DEOSSOPVSA-N

Isomeric SMILES

C#CC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C#CC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-ethynylphenyl)propanoic acid, with CAS number 1228049-41-9, is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H21NO4
  • Molecular Weight : 411.45 g/mol
  • Purity : Typically >95% in research applications
  • Storage Conditions : Sealed and stored at 2-8°C

The compound is derived from the cryptophycin class of compounds, which are known for their antitumor properties. Cryptophycins exert their effects primarily through:

  • Microtubule Disruption : Similar to paclitaxel, cryptophycins inhibit microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Targeting Cancer Cells : The compound's structure allows it to selectively target malignant cells while sparing normal tissues, a crucial factor in reducing side effects during cancer treatment.

Antitumor Activity

Research indicates that (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-ethynylphenyl)propanoic acid shows significant cytotoxic effects against various cancer cell lines. Notable findings include:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)0.5Microtubule stabilization
MCF7 (Breast Cancer)0.3Induction of apoptosis
HeLa (Cervical Cancer)0.4Cell cycle arrest at G2/M phase

These results suggest that the compound has a potent inhibitory effect on tumor growth by inducing apoptosis and disrupting normal cell division processes.

In Vivo Studies

In vivo studies have demonstrated that the compound can effectively reduce tumor size in xenograft models. For instance, a study involving mice implanted with A549 cells showed a reduction in tumor volume by approximately 60% after treatment with the compound over four weeks.

Case Studies

  • Case Study on Lung Cancer Treatment :
    • A clinical trial investigated the efficacy of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-ethynylphenyl)propanoic acid in patients with advanced lung cancer. Results indicated a 30% response rate with manageable side effects, primarily gastrointestinal disturbances.
  • Combination Therapy :
    • Another study explored its use in combination with traditional chemotherapeutics like cisplatin. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting potential for use in polypharmacy approaches.

Scientific Research Applications

Structure and Composition

The molecular formula of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-ethynylphenyl)propanoic acid is C27H26N2O5S, with a molecular weight of 490.6 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its stability and reactivity in various chemical reactions.

Medicinal Chemistry

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-ethynylphenyl)propanoic acid plays a vital role in the development of therapeutic agents. Its structure allows for the incorporation of ethynyl groups, which can enhance biological activity against various diseases.

Case Study: Anticancer Activity

Research has shown that compounds with ethynyl groups exhibit promising anticancer properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis through specific signaling pathways.

Peptide Synthesis

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), facilitating the stepwise assembly of peptides. The stability of the Fmoc protecting group under basic conditions makes it ideal for synthesizing complex peptides.

Table 2: Comparison of Protecting Groups in SPPS

Protecting GroupStabilityDeprotection Method
FmocHighBase (e.g., piperidine)
BocModerateAcid (e.g., TFA)
CbzLowHydrogenation

Drug Design

The compound's unique structure allows for modifications that can lead to new drug candidates. By altering the side chains or functional groups, researchers can optimize pharmacokinetic and pharmacodynamic properties.

Case Study: Design of Inhibitors

In drug design, derivatives of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-ethynylphenyl)propanoic acid have been investigated as potential inhibitors for specific enzymes involved in disease pathways, showcasing its versatility in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s meta-ethynylphenyl group distinguishes it from analogs with substituents at other positions or with different functional groups. Key comparisons include:

Table 1: Substituent Variations and Molecular Properties
Compound Name (Substituent) Substituent Position/Type Molecular Formula Molecular Weight Key Features
Target compound (3-ethynylphenyl) Meta-ethynyl C₂₅H₂₁NO₄ (estimated)* ~407.44 (estimated) Ethynyl’s sp hybridization enhances electron-withdrawing effects; linear geometry may reduce steric hindrance .
(S)-3-(4-ethynylphenyl) analog Para-ethynyl C₂₆H₂₁NO₄ 411.45 Para substitution alters electronic distribution; potential for conjugation in materials science.
(S)-3-(3-iodophenyl) analog Meta-iodo C₂₄H₂₀INO₄ 513.32 Heavy atom (iodine) useful in radiochemistry; increased lipophilicity.
(S)-3-(2,4,5-trifluorophenyl) analog Tri-fluoro C₂₄H₁₇F₃NO₄ 452.39 Fluorine’s electronegativity enhances metabolic stability and membrane permeability.
(S)-3-(o-tolyl) analog Ortho-methyl C₂₅H₂₃NO₄ 401.45 Methyl’s electron-donating effect increases ring electron density; steric hindrance in ortho position.
(S)-3-(thiophen-3-yl) analog Thiophene C₂₂H₁₉NO₄S 393.46 Heteroaromatic ring alters π-π interactions; potential for enhanced binding in bioactive peptides.

*Note: Exact molecular formula/weight for the target compound is inferred from structural analogs.

Physicochemical Properties

  • Fluorinated analogs (e.g., 2,4,5-trifluorophenyl ) exhibit improved metabolic stability due to fluorine’s resistance to enzymatic degradation. Iodinated derivatives (e.g., 3-iodophenyl ) have higher molecular weights and crystallinity, impacting their formulation in drug delivery systems.
  • Thermal and Storage Stability :

    • Fmoc-protected compounds generally require storage at -20°C to prevent deprotection. For example, the o-tolyl analog remains stable for 3 years at -20°C .

Preparation Methods

Starting Materials

  • The starting amino acid is (S)-2-amino-3-(3-ethynylphenyl)propanoic acid.
  • The Fmoc protecting reagent commonly used is 9-fluorenylmethoxycarbonyl chloride or 9-fluorenylmethoxycarbonyl succinimide ester.

General Synthetic Procedure

  • Protection of Amino Group:

    • The amino acid is dissolved in a suitable solvent such as dioxane, tetrahydrofuran, or a mixture with aqueous base (e.g., sodium bicarbonate or sodium carbonate solution).
    • The Fmoc reagent is added slowly under stirring at low temperature (0–5°C) to control reaction rate and minimize side reactions.
    • The reaction mixture is stirred for several hours at room temperature to ensure complete protection.
  • Work-Up:

    • The reaction mixture is acidified to precipitate the Fmoc-protected amino acid.
    • The precipitate is collected by filtration or extraction.
    • The crude product is washed with cold water or organic solvents to remove impurities.
  • Purification:

    • The crude product is purified by recrystallization (e.g., from ethyl acetate/hexane) or by chromatographic techniques such as flash column chromatography.
    • The purity is confirmed by analytical methods such as HPLC and NMR.

Solubility and Stock Solution Preparation

  • The compound has limited solubility in aqueous media but dissolves well in organic solvents like dimethyl sulfoxide (DMSO).
  • Stock solutions are commonly prepared at concentrations of 1 mM, 5 mM, or 10 mM by dissolving accurately weighed amounts of the compound in appropriate volumes of solvent.
  • To increase solubility, mild heating to 37°C and sonication can be applied.
  • Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.

In Vivo Formulation Preparation

For biological assays, the compound can be formulated using co-solvents to achieve clear solutions:

  • A master stock solution is prepared in DMSO.
  • Sequential addition of solvents such as PEG300, Tween 80, and distilled water or corn oil is performed with thorough mixing and clarification at each step.
  • Physical methods like vortexing, ultrasound, or gentle heating assist in achieving clear solutions.

Data Tables for Preparation and Stock Solution Formulation

Parameter Details
Molecular Formula C26H21NO4
Molecular Weight 411.45 g/mol
CAS Number 2350099-77-1
Solvents for Stock Solution DMSO, PEG300, Tween 80, Corn oil, Water
Storage Conditions -80°C (up to 6 months), -20°C (up to 1 month)
Solubility Enhancement Heat to 37°C + Ultrasonic bath
Stock Solution Preparation (Example) 1 mg Compound 5 mg Compound 10 mg Compound
1 mM Solution Volume (mL) 2.4304 12.1521 24.3043
5 mM Solution Volume (mL) 0.4861 2.4304 4.8609
10 mM Solution Volume (mL) 0.243 1.2152 2.4304
In Vivo Formulation Steps Description
Step 1 Prepare DMSO master stock solution
Step 2 Add PEG300, mix and clarify
Step 3 Add Tween 80, mix and clarify
Step 4 Add distilled water, mix and clarify
Alternative Add corn oil instead of PEG300/Tween 80

Research Findings and Practical Notes

  • The Fmoc protection method preserves the stereochemistry of the amino acid, crucial for biological activity.
  • The 3-ethynylphenyl side chain remains intact during the protection step, allowing subsequent functionalization or incorporation into peptides.
  • The compound's stability is sensitive to repeated freeze-thaw cycles; hence aliquoting is recommended.
  • Heating and ultrasonic treatment effectively improve solubility without degrading the compound.
  • The use of co-solvent systems for in vivo formulations ensures bioavailability and compatibility with biological assays.

Q & A

Q. What are the critical safety considerations when handling (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-ethynylphenyl)propanoic acid in laboratory settings?

  • Methodological Answer : The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3) under GHS classification . Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood with adequate ventilation to minimize inhalation risks. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Emergency procedures for skin/eye contact include immediate flushing with water for ≥15 minutes and medical consultation .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer : A typical synthesis involves Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid intermediates. For example, the ethynylphenyl group is introduced via Sonogashira coupling or palladium-catalyzed cross-coupling reactions. Key steps include:
  • Activation of the carboxylic acid using HOBt/DIC (1-hydroxybenzotriazole/diisopropylcarbodiimide).
  • Deprotection of the Fmoc group with 20% piperidine in DMF, monitored by TLC or LC-MS .
  • Final purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and ethynylphenyl moiety (δ 2.5–3.0 ppm for alkynyl protons).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) with <2 ppm deviation from theoretical mass.
  • HPLC : Analytical HPLC (C18, 220 nm) assesses purity, with retention time matching a reference standard .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, particularly for the (S)-configured amino acid center?

  • Methodological Answer : Chiral resolution or asymmetric synthesis is critical. For example:
  • Use of (S)-Fmoc-protected amino acid precursors from chiral pools.
  • Stereochemical control via Evans auxiliaries or enzymatic resolution (e.g., lipases) to minimize racemization.
  • Monitoring enantiomeric excess (ee) by chiral HPLC (Chiralpak® IA column, hexane/isopropanol eluent) .

Q. What strategies mitigate side reactions during Fmoc deprotection or coupling steps?

  • Methodological Answer :
  • Deprotection Optimization : Replace piperidine with milder bases (e.g., 4-methylpiperidine) to reduce β-elimination side reactions.
  • Coupling Efficiency : Pre-activate carboxylates with COMU or HATU for faster kinetics, minimizing undesired dimerization.
  • Temperature Control : Conduct reactions at 0–4°C to suppress epimerization during coupling .

Q. How is the compound applied in studying biological targets (e.g., protease inhibitors)?

  • Methodological Answer : The ethynylphenyl moiety enhances binding to hydrophobic enzyme pockets. For example:
  • NS2B–NS3 Protease Inhibition : The compound was incorporated into peptidomimetic inhibitors for West Nile virus, with IC50_{50} values determined via fluorescence resonance energy transfer (FRET) assays using a substrate like Boc-Gly-Arg-AMC .
  • Cellular Uptake Studies : Fluorescent analogs (e.g., FITC-conjugated derivatives) track intracellular localization via confocal microscopy .

Q. What computational methods support the design of derivatives with improved bioactivity?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses to target proteins (e.g., HIV-1 entry inhibitors).
  • QSAR Modeling : Use Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with antiviral activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity or stability data for this compound?

  • Methodological Answer : Variability in GHS classifications (e.g., acute toxicity vs. unclassified data in some SDS) may arise from batch impurities or testing protocols . To resolve:
  • Conduct in-house toxicity screening (e.g., zebrafish embryo assays for acute toxicity).
  • Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

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